Bis(2,3,3-trichloroallyl)sulfide
Description
Contextualization within Organosulfur Chemistry and Trichloroallyl Systems
Organosulfur compounds, which are organic molecules containing sulfur, are a cornerstone of both biological and industrial chemistry. wikipedia.orgbritannica.com They are integral to essential amino acids like cysteine and methionine and are found in a vast array of natural products and synthetic materials. wikipedia.org The sulfide (B99878) functional group (R-S-R'), a key feature of Bis(2,3,3-trichloroallyl)sulfide, is a common motif in this class of compounds, known for its distinct reactivity and structural properties. adcmastuana.org
The other defining feature of the molecule is the trichloroallyl group. The allyl group itself (CH₂=CH-CH₂-) is a well-studied reactive moiety in organic chemistry. The presence of chlorine atoms, as in the trichloroallyl group, is known to significantly modulate the electronic properties and reactivity of the allyl system. For instance, related compounds like Triallate, a herbicide, feature a 2,3,3-trichloroallyl group and are noted for their specific reactivity profiles, being susceptible to hydrolysis under strongly acidic or basic conditions. nih.gov The reactivity of chlorinated hydrocarbons can also be influenced by the potential for the chlorine atoms to act as leaving groups in nucleophilic substitution reactions or to influence the stability of reactive intermediates.
Academic Significance and Foundational Research Gaps for this compound
The academic significance of this compound is currently hypothetical and lies in the potential for novel reactivity and applications arising from the unique interplay of its constituent parts. The combination of a sulfide linkage with two bulky and electron-withdrawing trichloroallyl groups could impart interesting properties, such as unique thermal or chemical stability, or specific biological activity.
However, a comprehensive review of scientific databases reveals a significant void in the academic literature concerning this compound. There is a notable absence of published research detailing its synthesis, spectroscopic characterization, or reactivity. This foundational research gap is the most defining feature of the compound's current academic status. The following critical data are conspicuously missing:
Synthesis: There are no established or reported synthetic routes to this compound in peer-reviewed journals. While general methods for sulfide synthesis exist, their applicability to the sterically hindered and potentially reactive trichloroallyl halides has not been documented.
Spectroscopic Data: No publicly available spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound could be located. Such data is fundamental for the unambiguous identification and characterization of any new chemical entity.
Chemical and Physical Properties: Basic physical and chemical properties, such as melting point, boiling point, and solubility, remain uncharacterized.
The following table summarizes the current state of knowledge, highlighting the significant research gaps:
| Property | Status |
| Chemical Formula | C₆H₄Cl₆S |
| Molecular Weight | 336.88 g/mol |
| CAS Number | Not found |
| Synthesis Methods | No academic literature found. Potential routes could involve the reaction of a trichloroallyl halide with a sulfur source like sodium sulfide, but this has not been reported. |
| Spectroscopic Data (NMR, IR, MS) | No data available in the public domain. This information is crucial for structural confirmation. |
| Reactivity Studies | No specific studies found. The reactivity can be inferred from related compounds like Triallate, suggesting potential for hydrolysis and reactions at the allyl double bond. |
| Potential Applications | Entirely speculative at this stage. Could range from use as a synthetic intermediate to materials science or agrochemical applications, but no research supports these possibilities. |
Overview of Current Academic Inquiry into this compound Chemistry
At present, there appears to be no active and published academic inquiry specifically focused on the chemistry of this compound. The scientific community's attention has been directed towards other organosulfur compounds and chlorinated allylic systems, but not their conjunction in this particular molecule. The lack of foundational research suggests that any investigation into this compound would be breaking new ground. Future research would need to begin with the very basics: establishing a reliable synthesis and thoroughly characterizing the compound's structure and properties. Only then could a systematic exploration of its reactivity and potential applications be undertaken. The current state, therefore, is one of opportunity for original research in the field of organosulfur chemistry.
Synthesis of this compound Not Documented in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, no specific methods for the synthesis of the chemical compound This compound have been found. The provided search results contain general methodologies for the synthesis of various allyl sulfides, but none of them explicitly describe the preparation of this particular polychlorinated compound.
General synthetic routes for allyl sulfides typically involve the reaction of an allyl-containing electrophile with a sulfur nucleophile. For instance, common methods include the reaction of allyl halides with a sulfide or disulfide source, sometimes facilitated by a phase transfer catalyst. Another established approach is the catalyzed reaction of allyl alcohols with thiols. However, the literature retrieved does not specify the use of a 2,3,3-trichloroallyl precursor in these reactions, nor does it provide any details on reaction conditions, yields, or characterization for this compound.
Consequently, it is not possible to provide an article structured around the requested advanced synthetic methodologies, as there are no established routes, novel catalytic approaches, or optimization studies to report for this specific compound based on the available information. Similarly, discussions on the application of green chemistry principles or the use of multicomponent and domino reactions in its formation cannot be substantiated with any research findings.
Therefore, the following sections of the requested article cannot be generated due to a lack of specific data:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl6S |
|---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
1,1,2-trichloro-3-(2,3,3-trichloroprop-2-enylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H4Cl6S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h1-2H2 |
InChI Key |
RZSYWKJIFMATPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)SCC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bis 2,3,3 Trichloroallyl Sulfide
Multicomponent Reactions and Domino Processes in its Formation
Further investigation into specialized or proprietary chemical literature may be required to locate information on the synthesis of Bis(2,3,3-trichloroallyl)sulfide.
Chemical Reactivity and Transformation Mechanisms of Bis 2,3,3 Trichloroallyl Sulfide
Electrophilic and Nucleophilic Reactions at Sulfur and Allylic Centers
No specific studies on the electrophilic or nucleophilic reactions of Bis(2,3,3-trichloroallyl)sulfide have been found. Research in this area would be necessary to characterize the behavior of the sulfur atom and the highly chlorinated allylic carbons in the presence of various electrophiles and nucleophiles.
Radical Reactions and Their Mechanistic Pathways Involving this compound
While allyl sulfides are known to undergo radical reactions, the specific radical chemistry of this compound, including initiation, propagation, and termination pathways, has not been documented.
Pericyclic Reactions and Rearrangements of the this compound Scaffold
The potential for this compound to undergo pericyclic reactions, such as sigmatropic rearrangements, is a topic for potential research. However, no such studies have been reported.
Metal-Mediated and Organocatalyzed Transformations of this compound
The interaction of this compound with metal catalysts or organocatalysts is an unexplored area. Such studies could reveal novel synthetic transformations but are currently absent from the scientific literature.
Kinetics and Thermodynamics of this compound Reactions
Quantitative data regarding the kinetics and thermodynamics of reactions involving this compound are not available. This information would be crucial for understanding reaction mechanisms and predicting reactivity.
Stereochemical Control in Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound have not been investigated. The presence of stereocenters in potential products would necessitate a detailed study of stereocontrol.
Spectroscopic and Structural Elucidation of Bis 2,3,3 Trichloroallyl Sulfide and Its Reaction Intermediates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
For a hypothetical "Bis(2,3,3-trichloroallyl)sulfide" molecule, ¹H and ¹³C NMR spectroscopy would be fundamental for its structural confirmation.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the allylic protons. The chemical shifts and coupling patterns would be influenced by the presence of the sulfur atom and the three chlorine atoms on the adjacent carbons. The integration of these signals would confirm the number of protons in each unique environment.
¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. The chemical shifts of the carbons in the allyl groups would be significantly affected by the electronegative chlorine atoms and the sulfur linkage. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the parent structure besides the CH₂ of the allyl group.
2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the connectivity between protons and carbons, thus confirming the precise isomeric structure of the compound.
Dynamic NMR: If conformational changes or dynamic processes were occurring, variable temperature NMR studies could provide insights into the energy barriers of these processes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways
HRMS would be a critical tool for determining the exact molecular formula of "this compound."
Molecular Ion Peak: The high-resolution mass of the molecular ion would allow for the unambiguous determination of the elemental composition (C₆H₄Cl₆S). The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would result in a distinctive pattern for the molecular ion peak cluster, providing strong evidence for the presence of six chlorine atoms.
Fragmentation Analysis: Electron Ionization (EI) or other fragmentation techniques would induce cleavage of the molecule. The resulting fragmentation pattern in the mass spectrum would offer structural information. Likely fragmentation pathways would include the loss of chlorine atoms, cleavage of the C-S bond, and rearrangements of the allyl groups. Analysis of these fragments would help to piece together the molecular structure.
X-ray Crystallography for Solid-State Molecular Architecture
If "this compound" can be synthesized and crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state.
Molecular Geometry: This technique would yield precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for the detailed analysis of the geometry around the sulfur atom and the conformation of the two trichloroallyl groups.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces or halogen bonding, which govern the solid-state architecture.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.
Conformational Isomers: If different conformers of the molecule exist in the sample, vibrational spectroscopy might be able to detect their presence, as different conformers can have distinct vibrational spectra.
Electronic Spectroscopy (UV-Vis, CD) for Electronic Transitions and Chirality (if applicable)
UV-Vis Spectroscopy: The ultraviolet-visible spectrum would provide information about the electronic transitions within the molecule. The presence of the double bonds and the sulfur atom would likely result in absorptions in the UV region.
Circular Dichroism (CD) Spectroscopy: If "this compound" is chiral, CD spectroscopy could be used to study its chiroptical properties. Chirality could arise from a stable, non-planar conformation of the molecule.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. In the context of "this compound," EPR could be used to study radical intermediates that might be formed during its synthesis or subsequent reactions. For example, radical-initiated chlorination or polymerization reactions involving the allyl groups could potentially be monitored by EPR. The resulting spectra could provide information about the structure and environment of the radical species.
Computational and Theoretical Investigations of Bis 2,3,3 Trichloroallyl Sulfide
Density Functional Theory (DFT) Studies on Reactivity, Reaction Mechanisms, and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules. However, no specific DFT studies on the reactivity, reaction mechanisms, or transition states involving Bis(2,3,3-trichloroallyl)sulfide have been reported. Such investigations could predict potential reaction pathways, identify the most likely sites for nucleophilic or electrophilic attack, and calculate the activation energies for various transformations. This information is crucial for understanding its potential chemical transformations and for designing new synthetic routes. General DFT studies on other sulfur-containing compounds have demonstrated the utility of this approach in understanding hydrodesulfurization mechanisms and the effects of halogenation on molecular conformation. researchgate.netkaust.edu.sakaust.edu.sa
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The conformational flexibility of the trichloroallyl groups and the nature of intermolecular interactions are key to understanding the macroscopic properties of this compound. Molecular dynamics simulations are ideally suited for exploring these aspects. To date, no such simulations for this specific compound have been published. These simulations could reveal the preferred three-dimensional structures, the dynamics of conformational changes, and the nature of non-covalent interactions that govern its solid-state packing and solution-phase behavior.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions, when correlated with experimental data, can provide powerful validation of the computed molecular structures and electronic properties. For this compound, there is a lack of published research on the computational prediction of its spectroscopic signatures. Such work would be instrumental in characterizing the compound and interpreting experimental spectra.
In Silico Design and Virtual Screening of Novel this compound Analogs
The in silico design and virtual screening of novel analogs represent a modern approach to discovering new molecules with desired properties. This involves computationally modifying the structure of a parent compound and evaluating the properties of the resulting virtual library of molecules. There is no evidence in the current body of scientific literature of such studies being performed for this compound. This area holds potential for identifying new compounds with potentially enhanced or modified biological or material properties.
Synthesis and Characterization of Bis 2,3,3 Trichloroallyl Sulfide Derivatives and Analogs
Design Principles for Structural Modification and Exploration of Structure-Reactivity Relationships
Modification of the Sulfur Moiety: The sulfur atom is a key locus of reactivity. Its oxidation state can be precisely controlled to generate the corresponding sulfoxide (B87167) and sulfone. acsgcipr.org This transformation is expected to have profound effects:
Sulfoxide Derivative (Bis(2,3,3-trichloroallyl)sulfoxide): The introduction of a single oxygen atom creates a chiral center at the sulfur atom, in addition to the existing stereocenters on the allyl chains. This significantly increases the molecule's polarity and introduces a hydrogen bond acceptor site. The sulfinyl group acts as a powerful directing group in asymmetric synthesis. nus.edu.sg
Sulfone Derivative (Bis(2,3,3-trichloroallyl)sulfone): Further oxidation to the sulfone removes the sulfur's nucleophilicity and chirality (if introduced at the sulfoxide stage). The sulfonyl group is a strong electron-withdrawing group, which would decrease the electron density of the entire molecule and potentially enhance the electrophilicity of the allyl groups. jchemrev.com
Seleno- and Telluro-analogs: Replacing sulfur with heavier chalcogens like selenium or tellurium would increase the atom's polarizability and alter bond lengths and angles. Selenides, for instance, are known to participate in unique cyclization and electrophilic addition reactions. acs.org
Modification of the Allylic Moiety: The trichloroallyl groups govern the steric environment and electrophilic nature of the molecule.
Varying Chlorination: Altering the number or position of chlorine atoms on the allyl framework would systematically tune the reactivity. For instance, a derivative like bis(2,3-dichloroallyl)sulfide would be less sterically hindered and possess different electronic properties, likely impacting its susceptibility to nucleophilic attack or participation in addition reactions. rutgers.edu
The exploration of these structure-reactivity relationships is crucial. For example, the electron-withdrawing nature of the trichloroallyl groups deactivates the sulfur atom towards electrophiles compared to a simple diallyl sulfide (B99878). taylorandfrancis.com Conversely, these groups make the double bonds susceptible to nucleophilic addition. The table below outlines some designed analogs and their predicted property shifts relative to the parent compound.
Table 1: Designed Analogs of Bis(2,3,3-trichloroallyl)sulfide and Predicted Properties
| Analog Name | Structural Modification | Predicted Change in Sulfur Nucleophilicity | Predicted Change in Double Bond Electrophilicity |
|---|---|---|---|
| Bis(2,3,3-trichloroallyl)sulfoxide | Oxidation (S to S=O) | arrow_downward Decreased | arrow_upward Increased |
| Bis(2,3,3-trichloroallyl)sulfone | Oxidation (S to SO₂) | arrow_downward Significantly Decreased | arrow_upward Significantly Increased |
| Bis(2,3,3-trichloroallyl)selenide | Chalcogen Exchange (S to Se) | arrow_upward Increased (more polarizable) | remove Similar |
| Bis(2,3-dichloroallyl)sulfide | Reduced Halogenation | arrow_upward Increased | arrow_downward Decreased |
Synthetic Strategies for Analogs with Varied Allylic or Sulfur Moieties
The synthesis of this compound and its analogs can be achieved through established organosulfur chemistry methodologies. A plausible initial route to the parent compound involves the reaction of a suitable sulfur nucleophile with a trichloroallyl electrophile.
Synthesis of the Parent Scaffold: The parent compound could be synthesized by reacting sodium sulfide (Na₂S) with two equivalents of an appropriate 2,3,3-trichloroallyl halide, such as 1-bromo-2,3,3-trichloro-propene. This reaction is analogous to the industrial synthesis of diallyl disulfide from allyl halides. wikipedia.orggoogle.com
Synthesis of Sulfur-Modified Analogs:
Sulfoxides and Sulfones: The controlled oxidation of the parent sulfide provides a direct route to its oxidized analogs. acsgcipr.org Using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at controlled temperatures would selectively yield the sulfoxide. organic-chemistry.org The use of excess oxidant or stronger conditions would lead to the formation of the sulfone. jchemrev.com Electrochemical methods also offer a green alternative for selective oxidation. nih.gov
Seleno-analogs: The corresponding selenide (B1212193) can be prepared by using a selenium-based nucleophile, such as sodium selenide (Na₂Se), in place of sodium sulfide in the initial synthesis.
Synthesis of Allyl-Modified Analogs: The synthesis of analogs with different halogenation patterns requires starting from different allylic precursors. For example, to synthesize bis(2,3-dichloroallyl)sulfide, one would start with 2,3-dichloroallyl chloride and react it with sodium sulfide.
The table below summarizes potential synthetic strategies for these target compounds.
Table 2: Proposed Synthetic Strategies for this compound and Analogs
| Target Compound | Key Reagents | Reaction Type | Plausible Conditions |
|---|---|---|---|
| This compound | Na₂S, 2,3,3-trichloroallyl bromide | Nucleophilic Substitution | Aprotic solvent (e.g., DMF), 25-50°C |
| Bis(2,3,3-trichloroallyl)sulfoxide | Parent Sulfide, m-CPBA (1 equiv.) | Oxidation | CH₂Cl₂, 0°C to RT |
| Bis(2,3,3-trichloroallyl)sulfone | Parent Sulfide, H₂O₂/AcOH or m-CPBA (>2 equiv.) | Oxidation | Reflux |
| Bis(2,3,3-trichloroallyl)selenide | Na₂Se, 2,3,3-trichloroallyl bromide | Nucleophilic Substitution | Aprotic solvent (e.g., THF, DMF) |
Investigation of Stereoisomerism and Potential Enantioselective Synthesis of Chiral Analogs
The structure of this compound contains stereogenic centers, leading to the existence of multiple stereoisomers. The carbon atom at the C2 position of each allyl group is a chiral center. With two such centers, the molecule can exist as a pair of enantiomers, (R,R) and (S,S), and a meso compound, (R,S).
The synthesis of optically active sulfoxides is a significant area of research, as chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis. libretexts.org The oxidation of the prochiral this compound to its sulfoxide introduces an additional chiral center at the sulfur atom, further complicating the stereochemical landscape.
Enantioselective Synthesis Strategies: Achieving enantioselective synthesis of chiral analogs is a key objective. Several strategies can be envisioned:
Chiral Catalysis: The oxidation of the parent sulfide can be performed using a chiral catalyst. Metal-based systems, such as those employing titanium-salen complexes or vanadium-based catalysts with chiral ligands, are effective for the asymmetric oxidation of sulfides to sulfoxides. libretexts.org
Chiral Reagents: Stoichiometric chiral oxidants, like chiral oxaziridines, can be used to induce asymmetry at the sulfur atom during oxidation. libretexts.org
Enzymatic Resolution: Biocatalysis, using enzymes such as monooxygenases, can offer high enantioselectivity in the oxidation of sulfides. libretexts.org
Chiral Pool Synthesis: An alternative approach involves starting with an enantiomerically pure allyl precursor derived from the chiral pool to construct the (R,R) or (S,S) isomers of the parent sulfide.
The development of methods for the enantioselective synthesis of chiral sulfides and sulfoxides is an active field, with many approaches focusing on electrophilic thiolation or oxidation. acs.orgacs.org
Table 3: Potential Stereoisomers and Synthetic Approaches
| Compound Family | Stereoisomers | Proposed Enantioselective Method |
|---|---|---|
| This compound | (R,R), (S,S), meso-(R,S) | Resolution of racemate or synthesis from chiral allyl precursors |
| Bis(2,3,3-trichloroallyl)sulfoxide | Multiple diastereomers (e.g., (R_C, R_C, R_S)) | Asymmetric oxidation of the parent sulfide using a chiral catalyst (e.g., Ti-salen/H₂O₂) |
Incorporation of this compound Scaffolds into Complex Molecular Architectures
The this compound scaffold, with its two reactive alkene functionalities, is a promising building block for constructing larger, more complex molecules and polymers.
Polymerization: The two terminal double bonds can participate in polymerization reactions. Radical or transition-metal-catalyzed polymerization could lead to novel polymers. The high chlorine content of the monomer unit would likely impart useful properties to the resulting polymer, such as flame retardancy and chemical resistance.
Cycloaddition Reactions: The electron-deficient nature of the double bonds makes them potential dienophiles in Diels-Alder reactions. Reaction with a suitable diene could form complex polycyclic structures containing the trichlorinated motif. 1,3-dipolar cycloadditions are also a viable pathway for constructing novel heterocyclic systems.
Macrocyclization: The molecule could serve as a precursor for sulfur-containing macrocycles. For example, by designing a derivative with terminal functional groups suitable for ring-closing metathesis (RCM), large ring systems could be synthesized. Alternatively, intermolecular reactions followed by cyclization could yield complex architectures.
Table 4: Potential Applications in Complex Molecule Synthesis
| Reaction Type | Potential Reagent/Catalyst | Resulting Architecture | Potential Properties |
|---|---|---|---|
| Radical Polymerization | AIBN (Azobisisobutyronitrile) | Linear Polymer | Flame retardant, high density |
| Diels-Alder Cycloaddition | Cyclopentadiene | Polycyclic Adduct | Rigid, sterically complex scaffold |
| Ring-Closing Metathesis (on a derivative) | Grubbs' Catalyst | Sulfur-containing Macrocycle | Host-guest chemistry potential |
Exploration of Bis 2,3,3 Trichloroallyl Sulfide in Advanced Chemical Synthesis and Material Science Applications
Utilization as a Versatile Building Block in Organic Synthesis Beyond Direct Derivatization
No specific information is available in the scientific literature regarding the use of Bis(2,3,3-trichloroallyl)sulfide as a versatile building block in organic synthesis.
Precursor Role in the Synthesis of Novel Heterocyclic Compounds and Other Fine Chemicals
There is no published research detailing the role of this compound as a precursor for the synthesis of novel heterocyclic compounds or other fine chemicals.
Integration into Polymer Chemistry and Advanced Material Development (excluding biological polymers)
No studies have been found that describe the integration of this compound into polymer chains or its use in the development of advanced materials.
Potential Applications in Supramolecular Chemistry or Nanomaterials (e.g., surface functionalization)
There is no available data or research to suggest any applications of this compound in the fields of supramolecular chemistry or nanomaterials.
Environmental Transformation and Abiotic Degradation Pathways of Bis 2,3,3 Trichloroallyl Sulfide
Photochemical Degradation Mechanisms and Products in Aqueous and Gaseous Phases
No data is available on the photochemical degradation of Bis(2,3,3-trichloroallyl)sulfide.
Hydrolytic Stability and Transformation Kinetics under Varying Environmental Conditions
No data is available on the hydrolytic stability and transformation kinetics of this compound.
Adsorption and Desorption Behavior in Non-Biological Environmental Matrices
No data is available on the adsorption and desorption behavior of this compound in non-biological environmental matrices.
Characterization of Abiotic Transformation Products and Their Chemical Properties
No data is available on the abiotic transformation products of this compound.
Future Directions and Emerging Research Avenues for Bis 2,3,3 Trichloroallyl Sulfide
Unexplored Reactivity and Catalytic Transformations of the Core Structure
The core structure of Bis(2,3,3-trichloroallyl)sulfide, with its electron-deficient double bonds and allylic chlorides, presents a rich platform for exploring a wide array of chemical transformations. The presence of the sulfide (B99878) linkage further introduces the potential for oxidation and coordination chemistry. Future research should systematically investigate the reactivity of these functional groups to unlock novel synthetic pathways.
Key areas for exploration include:
Nucleophilic Substitution Reactions: The allylic chloride groups are prime sites for substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.
Addition Reactions: The carbon-carbon double bonds are susceptible to various addition reactions, including halogenation, hydrogenation, and cycloadditions. These transformations could be utilized to introduce new functionalities and stereocenters into the molecule.
Oxidation and Reduction Chemistry: The sulfide bridge can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, each offering different electronic and steric properties. Conversely, reductive cleavage of the carbon-sulfur bonds could provide access to valuable trichloroallyl building blocks.
Metal-Catalyzed Cross-Coupling Reactions: The vinyl chloride moieties could potentially participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.
A systematic study of these reactions will be crucial in defining the synthetic utility of this compound and establishing it as a versatile building block in organic synthesis.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. The synthesis and subsequent transformations of this compound are well-suited for integration with flow chemistry.
Future research in this area should focus on:
Development of Continuous Synthesis Protocols: Designing and optimizing flow reactor setups for the synthesis of this compound will be a critical first step. This will involve the careful selection of solvents, catalysts, and reaction conditions to ensure high efficiency and purity.
In-line Purification and Analysis: Integrating purification techniques, such as liquid-liquid extraction or solid-phase scavenging, and analytical methods, like HPLC or NMR spectroscopy, directly into the flow stream will enable real-time monitoring and control of the reaction progress.
Automated Library Synthesis: Combining flow chemistry with robotic systems will allow for the high-throughput synthesis of a wide range of this compound derivatives. This automated approach will accelerate the discovery of new compounds with desired properties.
The adoption of these modern synthesis methodologies will not only improve the efficiency and safety of handling this reactive molecule but also open up new avenues for its application in materials science and medicinal chemistry.
Development of Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies
A thorough understanding of the chemical behavior of this compound and its derivatives requires the development of sensitive and selective analytical methods. These techniques are essential for both trace-level detection in complex matrices and for elucidating the mechanisms of its reactions.
Key areas for development include:
High-Resolution Mass Spectrometry (HRMS): Techniques like GC-HRMS and LC-HRMS will be invaluable for the unambiguous identification and quantification of this compound and its transformation products.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the complete structural elucidation of new derivatives. In-situ NMR monitoring can provide real-time insights into reaction kinetics and intermediates.
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives will provide definitive information about their three-dimensional structure and intermolecular interactions.
These advanced analytical tools will be instrumental in building a comprehensive understanding of the fundamental chemistry of this compound.
Predictive Modeling for Rational Design of New Reactions and Applications
Computational chemistry and predictive modeling are becoming increasingly powerful tools in modern chemical research. Applying these methods to this compound can guide experimental work and accelerate the discovery of new applications.
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites within the molecule, calculate reaction energies, and model transition states. This information can help in designing new reactions and selecting appropriate catalysts.
Molecular Docking and Virtual Screening: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity of this compound derivatives, aiding in the rational design of new bioactive compounds.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: By correlating the structural features of a series of derivatives with their measured activities or properties, QSAR/QSPR models can be developed to predict the performance of yet-unsynthesized compounds.
The integration of predictive modeling will enable a more targeted and efficient approach to exploring the chemical space around this compound.
Opportunities for Sustainable Synthesis and Utilization of this compound
In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound should incorporate the principles of green chemistry.
Opportunities in this area include:
Atom-Economical Synthesis Routes: Investigating synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product.
Use of Greener Solvents and Catalysts: Exploring the use of environmentally benign solvents, such as water or supercritical fluids, and developing recyclable and non-toxic catalysts for its transformations.
Valorization of Byproducts: Designing reaction cascades where the byproducts of one step can be utilized as reactants in a subsequent step, minimizing waste generation.
Development of Biodegradable Derivatives: Exploring modifications of the core structure that could lead to derivatives with improved biodegradability, reducing their environmental persistence.
By embracing sustainable practices, the future development and application of this compound can be pursued in an environmentally responsible manner.
Q & A
Basic: What are the optimal synthetic routes for Bis(2,3,3-trichloroallyl)sulfide, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis involves nucleophilic substitution between trichloroallyl chloride and sulfide precursors. Key parameters include solvent polarity (e.g., dichloromethane for aprotic conditions), temperature control (40–60°C to avoid side reactions), and stoichiometric ratios (2:1 allyl chloride to sulfide). Optimization requires iterative factorial design (e.g., 2^k-p fractional factorial) to assess variables like catalyst loading (e.g., triethylamine) and reaction time . Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm intermediates via FTIR (C-Cl stretch at 550–650 cm⁻¹) .
Basic: How should researchers select a theoretical framework for studying the reactivity of this compound?
Methodological Answer:
Link reactivity studies to established theories:
- Frontier Molecular Orbital (FMO) Theory predicts electrophilic/nucleophilic sites via HOMO-LUMO gaps.
- Hammett Equation quantifies substituent effects on reaction rates.
Design experiments to validate theoretical predictions, e.g., comparing sulfidation rates with varying electron-withdrawing groups. Align spectral data (NMR, MS) with computational results (DFT calculations) to refine models .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be addressed?
Methodological Answer:
- ¹H/¹³C NMR: Resolve structural ambiguities using DEPT-135 for quaternary carbons and HSQC for C-H coupling.
- X-ray Crystallography: Confirm stereochemistry if crystalline derivatives are obtainable.
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+Na]⁺ adducts).
If contradictions arise (e.g., unexpected FTIR peaks), cross-validate with alternative techniques (e.g., Raman spectroscopy) and replicate experiments under controlled humidity/temperature .
Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Hypothesis Testing: Formulate competing hypotheses (e.g., isomerism vs. impurity) and test via 2D NMR (COSY, NOESY) or chromatography (GC-MS with isotopic labeling).
- Error Analysis: Quantify instrument precision (e.g., triplicate runs) and environmental variability (e.g., solvent deuteriation effects).
- Collaborative Validation: Share raw data with independent labs for cross-platform reproducibility checks .
Advanced: What factorial design strategies are suitable for studying multi-variable interactions in this compound reactions?
Methodological Answer:
- Full Factorial Design: Test all combinations of variables (temperature, catalyst, solvent) with 3–5 levels each. Use ANOVA to identify significant interactions (p < 0.05).
- Response Surface Methodology (RSM): Optimize yield/purity using central composite design (CCD). For example, model reaction time (X₁) and molar ratio (X₂) to predict yield (Y) via quadratic regression .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, polycarbonate goggles, and Tyvek suits.
- Ventilation: Conduct reactions in fume hoods with HEPA filters to capture chlorinated volatiles.
- Spill Management: Neutralize spills with sodium bicarbonate slurry and dispose via hazardous waste channels. Reference SDS guidelines for sulfide compounds .
Advanced: How can computational modeling enhance the study of this compound’s environmental degradation pathways?
Methodological Answer:
- Molecular Dynamics (MD): Simulate hydrolysis kinetics in aqueous environments (e.g., solvation shells using TIP3P water model).
- QSAR Models: Predict ecotoxicity endpoints (LC50, EC50) using descriptor libraries (e.g., logP, polar surface area). Validate with experimental biodegradation assays (OECD 301F) .
Advanced: How can researchers ensure reproducibility of this compound’s bioactivity data across labs?
Methodological Answer:
- Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay with fixed cell lines like HepG2).
- Inter-Lab Calibration: Use certified reference materials (CRMs) for instrument calibration and share positive/negative controls.
- Meta-Analysis: Apply random-effects models to aggregate data from multiple studies and quantify heterogeneity (I² statistic) .
Advanced: What emerging methodologies (e.g., AI, enzyme etching) could advance this compound research?
Methodological Answer:
- AI-Driven Synthesis: Train neural networks on reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents.
- Enzyme Etching: Use lipases or esterases to modify sulfide surfaces for controlled-release applications (e.g., drug delivery). Validate via AFM topography and contact angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
